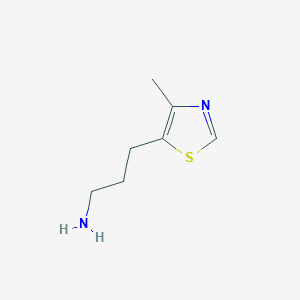

3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

Description

Properties

IUPAC Name |

3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-6-7(3-2-4-8)10-5-9-6/h5H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXNSYFCHGOIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic approach to 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is designed for robustness and scalability, focusing on well-established and reliable chemical transformations. This document outlines a multi-step sequence commencing with the construction of the core 4-methylthiazole heterocycle via the Hantzsch thiazole synthesis, followed by side-chain extension at the C5 position, and culminating in the introduction of the primary amine functionality. Each synthetic step is discussed in detail, elucidating the underlying reaction mechanisms, rationale for reagent selection, and critical process parameters. A comprehensive experimental protocol is provided, alongside data tables and process flow diagrams to facilitate practical application by researchers and drug development professionals.

Introduction and Strategic Overview

The 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine scaffold is a key structural motif present in a variety of biologically active molecules. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a well-known pharmacophore that contributes to the biological activity of numerous drugs.[1] The presence of a methyl group at the 4-position and a flexible aminopropyl side chain at the 5-position allows for diverse structural modifications, making this compound a versatile intermediate for the synthesis of compound libraries for drug discovery.

The synthetic strategy detailed herein is designed to be efficient and adaptable, proceeding through key intermediates that can be readily prepared and purified. The overall synthetic workflow is depicted below:

Figure 1: Proposed synthetic workflow for 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine.

This strategic approach commences with the robust and high-yielding Hantzsch thiazole synthesis to construct the core heterocyclic system.[2][3] Subsequent functionalization at the C5 position is achieved through a Vilsmeier-Haack formylation, followed by a Knoevenagel condensation to introduce a three-carbon side chain. The synthesis culminates in the reduction of the nitrile and alkene functionalities to afford the target primary amine. Optional Boc protection and deprotection steps are included to offer a pathway for purification and further synthetic manipulations.[4][5]

Detailed Synthetic Strategy and Mechanistic Insights

Step 1: Synthesis of Ethyl 4-methylthiazole-5-carboxylate via Hantzsch Thiazole Synthesis

The cornerstone of this synthetic route is the Hantzsch thiazole synthesis, a classic and highly reliable method for the construction of thiazole rings.[6][7] This reaction involves the condensation of an α-haloketone with a thioamide. In this proposed synthesis, ethyl 2-chloroacetoacetate serves as the α-haloketone component, and thioacetamide provides the requisite thioamide functionality.

The reaction proceeds via an initial SN2 reaction between the sulfur of thioacetamide and the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate.[3] This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the ketone carbonyl. Subsequent dehydration of the resulting heterocyclic intermediate yields the aromatic ethyl 4-methylthiazole-5-carboxylate.

Step 2: Reduction to (4-Methylthiazol-5-yl)methanol

The ester group of ethyl 4-methylthiazole-5-carboxylate is then reduced to the corresponding primary alcohol, (4-methylthiazol-5-yl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent is the reagent of choice for this transformation.[8] The hydride anion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to an aldehyde, followed by a second hydride attack to yield the alcohol upon acidic workup.

Step 3: Conversion to 5-(Chloromethyl)-4-methylthiazole

The primary alcohol is then converted to the corresponding chloride, 5-(chloromethyl)-4-methylthiazole, a reactive intermediate for the subsequent chain extension step. Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular SNi reaction or an intermolecular SN2 reaction with chloride ions to yield the desired alkyl chloride.

Step 4: Cyanation to 2-(4-Methylthiazol-5-yl)acetonitrile

The introduction of a nitrile group is a key step in extending the carbon chain and providing a precursor to the desired amine. 5-(Chloromethyl)-4-methylthiazole is reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This reaction proceeds via a straightforward SN2 mechanism, where the cyanide anion displaces the chloride.

Step 5: Alkylation of 2-(4-Methylthiazol-5-yl)acetonitrile

To further extend the side chain, the α-carbon of the acetonitrile derivative is alkylated. The methylene group adjacent to the nitrile is acidic and can be deprotonated by a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to form a stabilized carbanion. This carbanion is then reacted with a suitable one-carbon electrophile, such as methyl iodide or dimethyl sulfate, to introduce a methyl group. Correction: The target molecule is 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine, which has a propyl chain. The previous step introduced one carbon. Therefore, a two-carbon extension is needed after the chloromethyl intermediate. A more direct approach would be to react 5-(chloromethyl)-4-methylthiazole with the sodium salt of diethyl malonate, followed by hydrolysis, decarboxylation, and subsequent functional group transformations. A more streamlined approach is presented below.

Revised and Optimized Synthetic Strategy:

A more efficient route to the three-carbon side chain involves a Wittig or Horner-Wadsworth-Emmons reaction with 4-methylthiazole-5-carbaldehyde.

Revised Step 2: Vilsmeier-Haack Formylation of 4-Methylthiazole

A more direct approach to introduce a functional group at the C5 position is the Vilsmeier-Haack reaction on 4-methylthiazole. This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as an electrophile in an electrophilic aromatic substitution reaction to install a formyl group at the C5 position, yielding 4-methylthiazole-5-carbaldehyde.[9]

Revised Step 3: Knoevenagel Condensation

The 4-methylthiazole-5-carbaldehyde is then subjected to a Knoevenagel condensation with a suitable active methylene compound to introduce the remaining two carbons of the propyl chain and a precursor to the amine. A good choice is malononitrile, which will react with the aldehyde in the presence of a weak base like piperidine or an amine salt to yield 2-((4-methyl-1,3-thiazol-5-yl)methylene)malononitrile.

Revised Step 4: Reduction to 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

The final step involves the reduction of both the carbon-carbon double bond and the two nitrile groups. This can be achieved in a single step using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[10] Alternatively, catalytic hydrogenation over a palladium or nickel catalyst can be employed to reduce the double bond and the nitriles to the primary amine.[11][12]

Optional Steps: Boc Protection and Deprotection

For applications requiring a protected amine or for facilitating purification, the resulting primary amine can be protected with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate.[4][13] The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent.[5][14]

Experimental Protocols

Caution: These protocols are illustrative and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of Ethyl 4-methylthiazole-5-carboxylate

-

To a stirred solution of thioacetamide (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure ethyl 4-methylthiazole-5-carboxylate.

Synthesis of 4-Methylthiazole-5-carbaldehyde

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (3.0 eq).

-

Cool the flask to 0 °C in an ice bath and add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise with vigorous stirring.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Add 4-methylthiazole (1.0 eq) dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.

-

After the addition, heat the reaction mixture to 60-70 °C for 2-3 hours.

-

Cool the reaction mixture and pour it onto crushed ice with stirring.

-

Neutralize the solution with a saturated solution of sodium carbonate to pH 7-8.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (hexane/ethyl acetate) to give 4-methylthiazole-5-carbaldehyde.

Synthesis of 2-((4-Methyl-1,3-thiazol-5-yl)methylene)malononitrile

-

To a solution of 4-methylthiazole-5-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

A precipitate should form. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the product.

Synthesis of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

-

To a suspension of lithium aluminum hydride (LiAlH₄, 4.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of 2-((4-methyl-1,3-thiazol-5-yl)methylene)malononitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting solid and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude amine.

-

The crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel treated with triethylamine.[15]

Data Summary

| Step | Reactants | Reagents and Conditions | Product | Expected Yield (%) |

| 1 | Ethyl 2-chloroacetoacetate, Thioacetamide | Ethanol, reflux | Ethyl 4-methylthiazole-5-carboxylate | 70-85 |

| 2 | 4-Methylthiazole | POCl₃, DMF, 0 °C to 70 °C | 4-Methylthiazole-5-carbaldehyde | 60-75 |

| 3 | 4-Methylthiazole-5-carbaldehyde, Malononitrile | Piperidine (cat.), Ethanol, room temperature | 2-((4-Methyl-1,3-thiazol-5-yl)methylene)malononitrile | 85-95 |

| 4 | 2-((4-Methyl-1,3-thiazol-5-yl)methylene)malononitrile | LiAlH₄, THF, reflux | 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine | 50-70 |

Conclusion

This technical guide has detailed a logical and robust synthetic route for the preparation of 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine. The proposed pathway utilizes well-established and high-yielding reactions, including the Hantzsch thiazole synthesis, Vilsmeier-Haack formylation, Knoevenagel condensation, and nitrile reduction. The provided step-by-step protocols and data summary offer a practical framework for researchers and professionals in the field of drug development to synthesize this valuable building block. The strategic choices of reagents and reaction conditions are grounded in established principles of organic synthesis, ensuring a reliable and adaptable approach to the target molecule.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thiazole synthesis [organic-chemistry.org]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 12. studymind.co.uk [studymind.co.uk]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 15. biotage.com [biotage.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine (CAS: 325491-86-9), a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The thiazole moiety is a key structural feature in numerous approved pharmaceuticals, and understanding the fundamental characteristics of its derivatives is paramount for designing novel therapeutic agents.[1][2][3] This document moves beyond a simple data sheet, offering a detailed exploration of the causality behind property assessment, outlining robust experimental protocols, and contextualizing the data within the framework of modern drug development. The intended audience includes researchers, medicinal chemists, and formulation scientists engaged in the evaluation and optimization of small molecule drug candidates.

Introduction: The Strategic Importance of Physicochemical Profiling

In the landscape of drug discovery, the aphorism "a drug must first reach its target" underscores the indispensable role of physicochemical properties. These intrinsic molecular characteristics—such as ionization, lipophilicity, and solubility—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability, efficacy, and potential for toxicity.[4][5][6] An early and thorough understanding of these parameters is not merely a data-gathering exercise; it is a critical, strategy-defining step that mitigates late-stage attrition and enables the rational design of successful therapeutics.[4][7]

3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine is a bifunctional molecule featuring a weakly basic thiazole ring and a strongly basic primary alkylamine. This combination presents a unique profile that warrants detailed investigation. This guide will dissect the key properties of this compound, providing both theoretical grounding and practical, field-tested methodologies for their accurate determination.

Compound Identification and Structural Verification

Prior to any physicochemical assessment, unambiguous confirmation of the compound's identity and purity is the foundational step of any scientific investigation.

Core Compound Identifiers

| Property | Value | Source(s) |

| IUPAC Name | 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine | - |

| CAS Number | 325491-86-9 | [8][9][10] |

| Molecular Formula | C₇H₁₂N₂S | [10] |

| Molecular Weight | 156.25 g/mol | [9][10][11] |

| SMILES | NCCCC1=C(C)N=CS1 | [8] |

Experimental Workflow: Structural Confirmation

A multi-technique approach is required for the definitive structural elucidation and purity assessment of a synthesized batch. The causality behind this workflow is to obtain orthogonal data points that, in aggregate, provide a comprehensive and trustworthy structural portrait.

Step-by-Step Protocol: Structural Elucidation

-

High-Resolution Mass Spectrometry (HRMS):

-

Objective: To confirm the elemental formula (C₇H₁₂N₂S).

-

Method: Dissolve ~0.1 mg of the compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid). Infuse into an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Validation: The measured monoisotopic mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the theoretical mass (157.0794).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the carbon-hydrogen framework and connectivity.

-

Method: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a ≥400 MHz spectrometer.[12][13]

-

Expected ¹H NMR Signatures: Signals corresponding to the thiazole proton, the propyl chain protons (three distinct methylene groups), the amine protons, and the methyl group protons.

-

Expected ¹³C NMR Signatures: Signals for the five unique carbon atoms of the thiazole ring and propyl chain, plus the methyl carbon.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Objective: To identify characteristic functional groups.[13][14]

-

Method: Acquire a spectrum using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.

-

Expected Bands: N-H stretching vibrations (for the primary amine) around 3300-3400 cm⁻¹, C-H stretches (aliphatic) just below 3000 cm⁻¹, and C=N/C=C stretching from the thiazole ring in the 1500-1650 cm⁻¹ region.

-

Ionization Constant (pKa): The Master Switch of Behavior

The pKa dictates the charge state of a molecule at a given pH. For this compound, two sites are ionizable: the primary amine (basic) and the thiazole nitrogen (very weakly basic). The primary amine's pKa is the dominant and most physiologically relevant value.

Why pKa is a Critical Parameter

-

Solubility: The protonated (charged) form of the amine is significantly more water-soluble than the neutral form. Knowing the pKa allows for the formulation of solutions at an appropriate pH to maximize solubility.

-

Permeability: Generally, only the neutral, uncharged form of a molecule can passively diffuse across lipid cell membranes. The pKa determines the ratio of charged to neutral species at physiological pH (e.g., in the gut or bloodstream).

-

Target Binding: If the drug target's binding pocket contains acidic residues (e.g., aspartate, glutamate), a charged, protonated amine can form strong ionic interactions, significantly enhancing binding affinity.[6]

The pKa of the propylamine group is predicted to be in the range of 9.5 - 10.5, typical for a primary alkylamine. This means at physiological pH (~7.4), the compound will exist almost exclusively in its protonated, cationic form.

Step-by-Step Protocol: pKa Determination by Potentiometric Titration

-

Preparation: Prepare a 1-5 mM solution of the compound in a medium of constant ionic strength (e.g., 0.15 M KCl).

-

Titration: Place the solution in a thermostatted vessel at 25°C or 37°C. Titrate with a standardized strong acid (e.g., 0.1 M HCl) to protonate the amine fully.

-

Back-Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH with a calibrated electrode after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point of the titration curve. Specialized software (e.g., Hyperquad) can be used for precise calculation.

-

Validation: The protocol is self-validating. A sharp, well-defined inflection point on the titration curve indicates a clean measurement of a single pKa value in the expected range.

Lipophilicity (LogP / LogD): A Measure of "Fat-Liking"

Lipophilicity describes a compound's affinity for a non-polar, lipid-like environment versus an aqueous one. It is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance.

-

LogP (Partition Coefficient): Refers to the partitioning of the neutral species between octan-1-ol and water.

-

LogD (Distribution Coefficient): Refers to the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound like this, LogD is the more physiologically relevant parameter.[15]

Why LogD is a Critical Parameter

-

Absorption: A LogD₇.₄ value in the optimal range (typically 1-3) is often associated with good oral absorption, balancing aqueous solubility in the gut with the lipophilicity needed to cross the intestinal wall.[7]

-

Off-Target Effects: Very high lipophilicity (LogD > 4) can lead to non-specific binding, increased metabolic turnover by CYP enzymes, and potential for phospholipidosis or other toxicities.[4]

-

Blood-Brain Barrier (BBB) Penetration: Crossing the BBB generally requires higher lipophilicity, but this must be balanced against the risk of rapid efflux.

Step-by-Step Protocol: LogD₇.₄ Determination by Shake-Flask Method

-

Preparation: Prepare a buffered aqueous phase (pH 7.4 phosphate buffer) and an organic phase (octan-1-ol). Pre-saturate each phase with the other by mixing and separating them.

-

Partitioning: Accurately weigh a small amount of the compound and dissolve it in the pre-saturated aqueous phase to a known concentration (C_initial). Add an equal volume of the pre-saturated octan-1-ol.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Separation: Centrifuge the mixture to ensure complete separation of the two immiscible layers.

-

Quantification: Carefully remove an aliquot from the aqueous phase and determine the final concentration (C_aqueous) using a suitable analytical method (e.g., HPLC-UV).

-

Calculation:

-

The concentration in the octanol phase is calculated by mass balance: C_octanol = C_initial - C_aqueous.

-

LogD₇.₄ = log₁₀ (C_octanol / C_aqueous).

-

-

Validation: The experiment should be run in triplicate to ensure reproducibility. The mass balance should be checked to ensure no compound was lost to adsorption on the vessel walls.

Aqueous Solubility: The Gateway to Systemic Exposure

A drug must be in solution to be absorbed. Poor aqueous solubility is a leading cause of failure for promising drug candidates.[15]

Why Solubility is a Critical Parameter

-

Bioavailability: The rate and extent of drug absorption are often limited by its dissolution rate and solubility in the gastrointestinal fluids.

-

Formulation: Highly soluble compounds are easier to formulate for both oral and intravenous administration. Poorly soluble compounds may require complex and costly formulation strategies (e.g., amorphous solid dispersions, lipid-based formulations).

-

In Vitro Assays: Inaccurate biological data can result if a compound precipitates in the assay medium.

Experimental Workflow: Thermodynamic Solubility Assessment

Summary and Drug-Likeness Perspective

This section consolidates the key physicochemical data to build a holistic profile of the molecule and assess it against common guidelines used in early-stage drug discovery.

| Physicochemical Parameter | Expected/Predicted Value | Implication in Drug Discovery |

| Molecular Weight | 156.25 g/mol | Excellent. Well below the 500 Da guideline, favorable for good permeability.[7] |

| pKa (amine) | 9.5 - 10.5 (Predicted) | Primarily ionized at pH 7.4. Favorable for aqueous solubility and potential ionic target interactions. |

| cLogP | ~1.0 - 1.5 (Calculated) | Low lipophilicity suggests low risk of metabolism/toxicity issues but may require optimization for BBB penetration. |

| LogD at pH 7.4 | < 0 (Predicted) | Dominated by the ionized form, indicating high solubility but potentially low passive permeability. |

| H-Bond Donors | 1 (from -NH₂) | Favorable (≤ 5 guideline). |

| H-Bond Acceptors | 2 (thiazole N, amine N) | Favorable (≤ 10 guideline). |

Lipinski's Rule of Five Analysis: 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine comfortably adheres to all of Lipinski's guidelines, suggesting it possesses "drug-like" properties and is a promising starting point for a lead optimization campaign. Its low molecular weight and complexity also make it an ideal candidate for fragment-based drug discovery programs.

Conclusion

3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine presents a physicochemical profile characterized by low molecular weight, high polarity driven by a basic amine that is predominantly protonated at physiological pH, and consequently, excellent predicted aqueous solubility. While its low LogD suggests that passive membrane permeability may not be high, its properties make it an excellent building block for introducing solubility and a key basic interaction site into larger molecules. The experimental protocols detailed herein provide a robust framework for the empirical validation of these predicted properties, a necessary step for any research program utilizing this valuable chemical entity.

References

- Importance of Physicochemical Properties In Drug Discovery. (2015). Vertex AI Search.

- Kypreos, E. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- WuXi AppTec. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- BLDpharm. (n.d.). 325491-86-9|3-(4-Methylthiazol-5-yl)propan-1-amine.

- LookChem. (2023). What are the physicochemical properties of drug?.

- BLDpharm. (n.d.). 1497249-68-9|3-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol.

- CymitQuimica. (n.d.). 3-(4-Methylthiazol-5-yl)propan-1-amine.

- Vernin, G. (2008). General Synthetic Methods for Thiazole and Thiazolium Salts.

- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega.

- El-Sayed, N. N. E., et al. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. PMC.

- Sigma-Aldrich. (n.d.). 3-(4-Methyl-1,3-thiazol-2-yl)-1-propanamine dihydrochloride AldrichCPR.

- 3-(4-Methyl-1,3-thiazol-5-yl)propanoic acid. (n.d.). Aladdin Scientific.

- Synthesis and antioxidant activity screening of thiazole and oxazole deriv

- PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propan-1-amine.

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Analytical Sciences.

- Alchem Pharmtech. (n.d.). CAS 4572-03-6 | 3-(4-Methylpiperazin-1-yl)propan-1-amine.

- PubChem. (n.d.). Thiazolium, 3-((4-amino-2-methyl-5-pyrimidinyl)methyl)-5-(2-hydroxyethyl)-4-methyl-, iodide (1:1).

- PubChem. (n.d.). 3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)pyridin-2-amine.

- Bhoge, N.D., et al. (2024). Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. International Journal of Pharmaceutical Quality Assurance.

- Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. (n.d.).

- (PDF) Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. (2025).

- Synthesis of 1,3-thiazole 4 and 1,3-thiazolinone 5. (n.d.).

- Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (n.d.). MDPI.

- Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. (n.d.). NIH.

- 1,3-thiazol-2-amine. (2025). ChemSynthesis.

- N-methyl-5-(4-nitrophenyl)-1,3-thiazol-2-amine. (2025).

- 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine. (n.d.). 北京欣恒研科技有限公司.

- CymitQuimica. (n.d.). 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine.

- PubChem. (n.d.). 4-Ethyl-5-methyl-1,3-thiazol-2-amine.

- Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. (n.d.).

- Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (n.d.). PMC.

Sources

- 1. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are the physicochemical properties of drug? [lookchem.com]

- 7. fiveable.me [fiveable.me]

- 8. 325491-86-9|3-(4-Methylthiazol-5-yl)propan-1-amine|BLD Pharm [bldpharm.com]

- 9. 3-(4-Methylthiazol-5-yl)propan-1-amine | CymitQuimica [cymitquimica.com]

- 10. 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine - CAS:325491-86-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 11. 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine | CymitQuimica [cymitquimica.com]

- 12. researchgate.net [researchgate.net]

- 13. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

Unraveling the Therapeutic Potential of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine: A Mechanistic Investigation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and investigational molecules.[1][2][3][4][5][6] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5] This guide focuses on a specific, yet under-investigated molecule: 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine . While direct mechanistic data for this compound is scarce, its structural features suggest a high potential for biological activity. This document serves as a technical roadmap for researchers, providing a comprehensive overview of the known bioactivities of related thiazole compounds and proposing a structured, hypothesis-driven approach to elucidate the mechanism of action of this promising molecule.

Introduction: The Thiazole Moiety - A Privileged Scaffold in Drug Discovery

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structure is not only chemically stable but also capable of engaging in various non-covalent interactions, such as hydrogen bonding, which is crucial for binding to biological targets like proteins and enzymes.[3] The versatility of the thiazole ring allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[6]

Numerous thiazole-containing drugs are currently in clinical use, validating the therapeutic importance of this scaffold.[3][5] For instance, Dasatinib, an anticancer agent, and Ixazomib, a proteasome inhibitor, both feature a thiazole ring.[3] The diverse therapeutic applications of thiazole derivatives underscore the potential of novel, unexplored analogs like 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine.

Known Biological Activities of Structurally Related Thiazole Derivatives

While specific data on 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine is limited to its chemical identity[7], the broader class of aminothiazole derivatives has been extensively studied. These compounds have been shown to exhibit a wide array of pharmacological effects, providing a foundation for hypothesizing the potential activities of our target molecule.

Anticancer Activity

Thiazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms.[3][8] These include:

-

Induction of Apoptosis: Many thiazole-containing compounds have been shown to trigger programmed cell death in cancer cells.[8]

-

Cell Cycle Arrest: Interference with the cell cycle progression is another common mechanism to inhibit tumor growth.

-

Inhibition of Signaling Pathways: Thiazole derivatives can selectively target and inhibit key proteins in cancer-related signaling pathways.[8]

For example, certain 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones have demonstrated moderate activity against leukemia, renal cancer, and breast cancer cell lines.[9]

Antimicrobial Activity

The thiazole ring is a key component in many antimicrobial agents. Derivatives have shown efficacy against a range of pathogens, including:

-

Gram-positive and Gram-negative bacteria: Thiazole-based compounds have been identified with activity against Staphylococcus aureus and Pseudomonas aeruginosa.[9][10]

-

Fungi: Antifungal activity against species like Candida albicans has also been reported.[9][10]

The proposed mechanisms for their antimicrobial action often involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Anti-inflammatory and Antioxidant Activity

Several thiazole derivatives have been investigated for their anti-inflammatory and antioxidant properties.[2][11] These activities are often linked to the scavenging of reactive oxygen species (ROS) and the modulation of inflammatory pathways.

The diverse bioactivities of the thiazole scaffold are summarized in the table below:

| Biological Activity | Examples of Thiazole Derivatives | Potential Mechanisms of Action |

| Anticancer | 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones | Induction of apoptosis, cell cycle arrest, inhibition of signaling pathways[8] |

| Antimicrobial | Thiazole-based chalcones, Aminothiazole derivatives | Disruption of cell wall synthesis, enzyme inhibition |

| Anti-inflammatory | Substituted pyrazoles with thiazolyl moieties | Modulation of inflammatory pathways |

| Antioxidant | 2-Amino-5-methylthiazol derivatives | Scavenging of reactive oxygen species[2][11] |

Proposed Research Workflow for Mechanistic Elucidation

Given the lack of direct evidence for the mechanism of action of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine, a systematic and multi-pronged research approach is necessary. The following workflow outlines a logical progression from initial screening to detailed mechanistic studies.

Figure 1: A proposed experimental workflow for elucidating the mechanism of action of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine.

Detailed Experimental Protocols

Phase 1: Initial Screening and Hypothesis Generation

-

Compound Synthesis and Purity Assessment:

-

Synthesize 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine using established organic chemistry methods.

-

Confirm the structure and purity (>95%) using NMR, mass spectrometry, and HPLC.

-

-

Broad-Spectrum Phenotypic Screening:

-

Anticancer: Screen the compound against a panel of human cancer cell lines (e.g., the NCI-60 panel) to identify sensitive cancer types.

-

Antimicrobial: Test for activity against a panel of clinically relevant bacteria and fungi using minimum inhibitory concentration (MIC) assays.

-

-

Activity Confirmation and Dose-Response:

-

For any identified "hits," perform dose-response studies to determine the IC50 (for cancer cells) or MIC values.

-

Phase 2: Target Identification and Validation

-

Affinity-Based Methods:

-

Synthesize a biotinylated or otherwise tagged version of the compound.

-

Use the tagged compound as a bait in affinity chromatography or chemical proteomics experiments to pull down binding proteins from cell lysates.

-

Identify pulled-down proteins by mass spectrometry.

-

-

Genetic and Genomic Approaches:

-

Perform a genome-wide CRISPR/Cas9 screen in a sensitive cell line to identify genes whose knockout confers resistance or sensitivity to the compound.

-

Use RNA sequencing (RNA-seq) to analyze changes in gene expression in response to compound treatment.

-

-

Target Validation:

-

For candidate targets, use techniques like siRNA or shRNA to knock down the expression of the target protein and assess the impact on compound sensitivity.

-

If the target is an enzyme, perform in vitro enzymatic assays to confirm direct inhibition by the compound.

-

Phase 3: Pathway Analysis and Mechanistic Studies

-

Cellular and Biochemical Assays:

-

Use Western blotting to examine the phosphorylation status and expression levels of key proteins in the identified signaling pathway.

-

Employ immunofluorescence microscopy to visualize the subcellular localization of the target protein and other pathway components.

-

-

Pathway Analysis:

-

Utilize kinase profiling services or reporter gene assays to further dissect the effects of the compound on specific signaling pathways.

-

-

In Vivo Model Validation:

-

If significant anticancer or antimicrobial activity is observed in vitro, test the compound in appropriate animal models (e.g., mouse xenograft models for cancer) to confirm in vivo efficacy and further study its mechanism of action.

-

Hypothetical Signaling Pathway: Targeting a Kinase Cascade

Based on the prevalence of kinase inhibition as a mechanism for thiazole-based anticancer drugs, a plausible hypothesis is that 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine acts as a kinase inhibitor. The following diagram illustrates a hypothetical signaling pathway that could be targeted.

Figure 2: A hypothetical signaling pathway (MAPK/ERK) that could be inhibited by 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine.

In this hypothetical scenario, the compound inhibits a key kinase (e.g., Raf) in the MAPK/ERK signaling cascade, a pathway frequently dysregulated in cancer. This inhibition would block downstream signaling, leading to a reduction in cell proliferation and survival.

Conclusion and Future Directions

While the precise mechanism of action of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine remains to be elucidated, its structural similarity to a well-established class of bioactive molecules makes it a compelling candidate for further investigation. The proposed research workflow provides a comprehensive and systematic approach to unraveling its therapeutic potential. By combining broad phenotypic screening with advanced target identification and mechanistic studies, the scientific community can determine whether this molecule holds promise as a novel therapeutic agent. The insights gained from such studies will not only define the future of this specific compound but also contribute to a deeper understanding of the structure-activity relationships of thiazole derivatives in drug discovery.

References

-

Lozynskyi, A. V., Yushyn, I. M., Konechnyi, Yu. T., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

-

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. (n.d.). National Institutes of Health. [Link]

-

Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024). MDPI. [Link]

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]

-

Sun, N.-B. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. ResearchGate. [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). National Institutes of Health. [Link]

-

Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. [Link]

- An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. (2020).

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

-

An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). ResearchGate. [Link]

-

Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI. [Link]

-

Thiazole Ring—A Biologically Active Scaffold. (n.d.). PubMed Central. [Link]

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PubMed Central. [Link]

-

(PDF) Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. (2025). ResearchGate. [Link]

-

4-Methyl-5-(2-hydroxyethyl)thiazole. (n.d.). PubChem. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). PubMed Central. [Link]

-

7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1][10][12]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? (n.d.). PubMed. [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 325491-86-9|3-(4-Methylthiazol-5-yl)propan-1-amine|BLD Pharm [bldpharm.com]

- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. library.dmed.org.ua [library.dmed.org.ua]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

"biological activity of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine"

An In-Depth Technical Guide to the Predicted Biological Activity and Investigational Roadmap for 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

Authored by: A Senior Application Scientist

Preamble: Unveiling the Potential of a Novel Thiazole Amine

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3] From antibacterial and antifungal to anticancer and anti-inflammatory properties, the versatility of the thiazole scaffold continues to intrigue and inspire drug discovery efforts.[1][4][5] This guide focuses on a specific, yet underexplored, derivative: 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine . While direct biological data for this compound is not extensively documented in publicly available literature, its structural features—a substituted thiazole ring linked to a flexible propyl-amine chain—provide a strong basis for predicting its biological potential and for outlining a comprehensive strategy for its investigation.

This document serves as a technical whitepaper for researchers, scientists, and drug development professionals. It will not only hypothesize the potential biological activities of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine based on the established pharmacology of related analogs but will also provide detailed, field-proven experimental protocols to systematically evaluate these predictions. Our approach is grounded in the principles of causality in experimental design and self-validating methodologies to ensure scientific rigor.

Part 1: The Scientific Rationale - Predicting Biological Activity

The chemical structure of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine offers several clues to its potential biological roles. The 4-methylthiazole moiety is a common feature in molecules with demonstrated bioactivity.[1][3] The presence of a primary amine at the terminus of a propyl chain introduces a basic center, capable of forming ionic interactions with biological targets, and provides a handle for further chemical modification.

Predicted Antimicrobial and Antifungal Activity

The thiazole ring is a well-established pharmacophore in antimicrobial agents.[1][4] Derivatives of 2-aminothiazole have shown significant activity against a range of bacterial and fungal pathogens. The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Hypothesized Mechanism of Action (Antimicrobial): Based on the activities of other thiazole derivatives, 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine could potentially interfere with microbial growth through several mechanisms, including the inhibition of enzymes like MurB, which is involved in peptidoglycan biosynthesis, or CYP51, a key enzyme in fungal ergosterol biosynthesis.[4]

Caption: Potential antiproliferative signaling pathway targets.

Part 2: A Roadmap for Experimental Validation

To systematically investigate the predicted biological activities of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine, a tiered approach is recommended, starting with broad screening assays and progressing to more specific mechanistic studies.

Workflow for Biological Activity Screening

Caption: Tiered workflow for biological activity assessment.

Detailed Experimental Protocols

Protocol 2.2.1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Rationale: This initial screen will determine the antimicrobial potency of the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Step-by-Step Methodology:

-

Bacterial Strain Preparation: Prepare overnight cultures of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth media.

-

Compound Preparation: Prepare a stock solution of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine in a suitable solvent (e.g., DMSO) and create a series of two-fold serial dilutions in a 96-well microtiter plate.

-

Inoculation: Adjust the turbidity of the bacterial cultures to a 0.5 McFarland standard and dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: Aliquots from wells showing no growth are plated on agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 2.2.2: In Vitro Cytotoxicity Assessment using the MTT Assay

Rationale: This assay will evaluate the compound's effect on the viability of human cancer cell lines, providing a measure of its antiproliferative potential.

Step-by-Step Methodology:

-

Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Quantitative Data Summary (Hypothetical)

The following table illustrates how quantitative data from the proposed experiments would be presented.

| Assay Type | Target Organism/Cell Line | Endpoint | Hypothetical Value |

| Antimicrobial | S. aureus (ATCC 29213) | MIC | 16 µg/mL |

| Antimicrobial | E. coli (ATCC 25922) | MIC | 32 µg/mL |

| Antifungal | C. albicans (ATCC 90028) | MIC | 8 µg/mL |

| Cytotoxicity | MCF-7 (Human Breast Cancer) | IC50 | 5 µM |

| Cytotoxicity | A549 (Human Lung Cancer) | IC50 | 12 µM |

Part 3: Concluding Remarks and Future Directions

While the biological activity of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine remains to be empirically determined, its chemical structure, when viewed in the context of the broader family of bioactive thiazoles, suggests a high probability of interesting pharmacological properties. The proposed investigational roadmap provides a robust framework for elucidating its potential as an antimicrobial or anticancer agent.

Successful identification of significant activity in the initial screens would warrant more in-depth mechanistic studies, including enzyme inhibition assays, gene expression profiling, and in vivo efficacy studies in relevant animal models. The primary amine also offers a valuable site for medicinal chemistry efforts to generate a library of analogs for structure-activity relationship (SAR) studies, with the ultimate goal of optimizing potency and selectivity. This systematic approach will be crucial in unlocking the full therapeutic potential of this promising thiazole derivative.

References

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]

- Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.

-

3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. MDPI. [Link]

- SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.

-

Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central. [Link]

-

Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

-

Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]

-

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. NIH. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]

-

Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly. ResearchGate. [Link]

-

Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. PubMed Central. [Link]

-

Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. [Link]

-

4-Methyl-5-(2-hydroxyethyl)thiazole. PubChem. [Link]

-

3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. [Link]

-

4-Ethyl-5-methyl-1,3-thiazol-2-amine. PubChem. [Link]

-

Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

"in vitro evaluation of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine"

An In-Depth Technical Guide to the In Vitro Evaluation of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

Authored by: A Senior Application Scientist

Preamble: The Scientific Imperative for Investigation

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs with a wide spectrum of pharmacological activities.[1][2][3][4] From antibiotics like penicillin to anticancer agents, the thiazole ring's unique electronic and structural properties enable it to interact with a diverse array of biological targets. The compound 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine, a novel chemical entity (NCE), presents a compelling subject for in vitro investigation.[5] Its structure, featuring a substituted thiazole ring linked to a flexible propanamine side chain, suggests potential for novel biological activity.

This guide provides a comprehensive framework for the systematic in vitro evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental step. Our approach is rooted in a tiered screening cascade, beginning with fundamental safety assessments and progressing to targeted functional assays to elucidate its pharmacological potential.

Part 1: Foundational Characterization of the Test Article

Prior to initiating any biological evaluation, the identity, purity, and stability of 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine must be rigorously established. This ensures the reproducibility and validity of all subsequent experimental data.

Synthesis and Purification

While various synthetic routes to substituted thiazoles exist, a common approach involves the Hantzsch thiazole synthesis or variations thereof. A plausible synthetic pathway for the target compound is outlined below. The synthesis of related thiazole derivatives has been documented, providing a basis for this proposed scheme.[1][2][6]

Diagram 1: Proposed Synthetic Pathway

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine as a Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to act as a bioisostere for other aromatic systems, engage in hydrogen bonding, and coordinate with metal ions makes it a highly valuable motif in drug design. This technical guide focuses on a specific, versatile building block: 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine . We will explore its synthesis, characteristic reactivity, and strategic application in the construction of complex, biologically active molecules. This document serves as a practical resource for researchers, providing not only theoretical insights but also actionable experimental protocols and workflow diagrams to facilitate its use in organic and medicinal chemistry programs.

Introduction: The Significance of the Thiazole Scaffold

The thiazole nucleus is a cornerstone of heterocyclic chemistry, integral to a wide array of pharmaceuticals.[1] Its presence in blockbuster drugs highlights its importance; for instance, the thiazolidine ring (a reduced thiazole) is central to the structure of penicillin antibiotics.[1] In modern drug discovery, the aromatic 1,3-thiazole ring is prized for its electronic properties and its role in molecular recognition. It is found in agents developed for a vast range of therapeutic areas, including cancer, inflammation, diabetes, and infectious diseases.[2][3]

The building block 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine (Figure 1) is a bifunctional molecule of significant interest. It combines the key thiazole scaffold with a flexible three-carbon linker terminating in a primary amine. This unique arrangement offers two orthogonal points for chemical modification: the nucleophilic amine and the thiazole ring itself. The propyl-amine side chain provides an ideal vector for introducing substituents to explore structure-activity relationships (SAR) or for linking the scaffold to other molecular fragments.

Figure 1: Structure of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

Physicochemical Properties

A summary of the key properties of this building block is provided below. This data is essential for planning reactions, purification, and formulation.

| Property | Value | Source |

| CAS Number | 325491-86-9 | BLDpharm[4] |

| Molecular Formula | C₇H₁₂N₂S | BLDpharm[4] |

| Molecular Weight | 156.25 g/mol | BLDpharm[4] |

| Appearance | Liquid (typical) | Inferred |

| Boiling Point | Not reported | - |

| SMILES | NCCCC1=C(C)N=CS1 | BLDpharm[4] |

Synthesis of the Building Block

While 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine is commercially available from specialized suppliers[4], understanding its synthesis is crucial for cost-effective scale-up and for the preparation of novel analogs. A common and effective method for constructing the 5-substituted-4-methylthiazole core is a variation of the Hantzsch thiazole synthesis. A plausible retrosynthetic analysis is outlined below.

Caption: Retrosynthetic pathway for the target amine.

Exemplary Synthetic Protocol

This protocol describes a potential pathway based on the Hantzsch synthesis, a robust method for forming the thiazole ring.

Step 1: Synthesis of 5-(3-Bromopropyl)-4-methyl-1,3-thiazole

-

To the Reactor: Charge a reaction vessel with thioacetamide (1.0 eq) and ethanol.

-

Addition: Slowly add 1-bromo-4-chlorobutan-2-one (1.0 eq) to the solution at room temperature. Causality: The α-haloketone is the electrophilic partner for the Hantzsch synthesis. Using a halo-ketone with differential halogen reactivity allows for subsequent manipulations.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of starting materials. The initial reaction involves the nucleophilic sulfur of thioacetamide attacking the carbon bearing the chlorine, followed by cyclization and dehydration to form the thiazole ring.

-

Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.

Step 2: Synthesis of 5-(3-Azidopropyl)-4-methyl-1,3-thiazole

-

To the Reactor: Dissolve the 5-(3-bromopropyl)-4-methyl-1,3-thiazole (1.0 eq) in dimethylformamide (DMF).

-

Addition: Add sodium azide (1.2 eq). Causality: Sodium azide is a potent nucleophile for the SN2 displacement of the primary alkyl bromide. DMF is an excellent polar aprotic solvent for this transformation.

-

Reaction: Heat the mixture to 60-70 °C and stir for 12-16 hours.

-

Work-up: Cool the reaction and pour it into water. Extract the product with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the azide intermediate, which can often be used without further purification.

Step 3: Reduction to 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

-

To the Reactor: Dissolve the azide intermediate (1.0 eq) in methanol or ethanol.

-

Catalyst: Add Palladium on carbon (10% w/w, ~0.05 eq).

-

Reaction: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker). Stir vigorously at room temperature until TLC/LC-MS indicates complete consumption of the azide. Causality: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines. The byproducts are nitrogen gas and the catalyst, which is easily filtered off.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

-

Purification: Concentrate the filtrate under reduced pressure to yield the final product, 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine.

Chemical Reactivity and Synthetic Applications

The utility of this building block stems from the reactivity of its primary amine function. This group serves as a versatile handle for elaboration into a wide range of functionalities.[5]

Caption: Key synthetic transformations of the primary amine.

A. N-Acylation to form Amides

The reaction of the primary amine with acylating agents like acid chlorides or anhydrides is one of the most fundamental and reliable transformations, yielding stable amide bonds.[6]

Protocol: Synthesis of N-(3-(4-Methyl-1,3-thiazol-5-yl)propyl)benzamide

-

Setup: Dissolve 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine (1.0 eq) in dichloromethane (DCM). Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq). Cool the mixture to 0 °C in an ice bath. Causality: The base is crucial to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.[6]

-

Addition: Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.

-

Work-up: Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude amide can be purified by recrystallization or column chromatography.

B. Reductive Amination to form Secondary Amines

Reductive amination provides a direct route to secondary amines by reacting the primary amine with an aldehyde or ketone in the presence of a mild reducing agent.[7]

Protocol: Synthesis of N-Benzyl-3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine

-

Setup: Combine 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.

-

Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine. A dehydrating agent like magnesium sulfate can be added.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, effective for reducing iminiums in the presence of the carbonyl starting material. It is less sensitive to moisture than other hydrides like sodium cyanoborohydride.

-

Reaction: Stir at room temperature for 12-24 hours.

-

Work-up: Quench carefully with saturated sodium bicarbonate solution. Extract the product with DCM.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

C. N-Sulfonylation to form Sulfonamides

Sulfonamides are a key functional group in many pharmaceuticals. They are readily formed by the reaction of the amine with a sulfonyl chloride.

Protocol: Synthesis of N-(3-(4-Methyl-1,3-thiazol-5-yl)propyl)benzenesulfonamide

-

Setup: Dissolve the amine (1.0 eq) in pyridine or in DCM with TEA (2.0 eq). Cool to 0 °C. Causality: Pyridine can act as both the solvent and the base. Its catalytic role (forming a more reactive sulfonylpyridinium intermediate) can accelerate the reaction.

-

Addition: Add benzenesulfonyl chloride (1.1 eq) dropwise.

-

Reaction: Stir at 0 °C for 1 hour, then at room temperature overnight.

-

Work-up: If using DCM, follow the work-up for N-acylation. If using pyridine, concentrate the mixture and partition the residue between ethyl acetate and water.

-

Purification: Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, and brine. Dry, concentrate, and purify the product by chromatography or recrystallization.

Strategic Use in Medicinal Chemistry

The true value of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine is realized when it is incorporated into larger molecules designed to interact with biological targets. The thiazole can serve as a hydrogen bond acceptor or a non-classical aromatic isostere, while the amine provides a point of attachment for pharmacophoric groups. Although specific examples in publicly accessible literature are sparse, its utility can be illustrated in the conceptual design of a kinase inhibitor scaffold.

Caption: Workflow for incorporating the building block into a drug-like scaffold.

Many kinase inhibitors feature a "hinge-binding" motif, often a nitrogen-containing heterocycle, linked to a larger scaffold that occupies other pockets of the ATP-binding site. Our building block is ideally suited for this. The thiazole can be the core, and the amine can be acylated with a substituted pyrimidine or purine acid chloride, a common hinge-binding element. The methyl group on the thiazole can provide favorable van der Waals interactions, and the propyl linker offers conformational flexibility to position the rest of the molecule optimally.

Conclusion and Future Perspectives

3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine is a high-potential building block for modern synthetic and medicinal chemistry. Its bifunctional nature allows for the straightforward synthesis of diverse libraries of compounds through well-established and robust amine chemistries. The inherent biological relevance of the thiazole core makes any derivative an immediate candidate for screening in a wide range of assays. As the demand for novel chemical matter in drug discovery continues to grow, the strategic use of versatile and well-designed building blocks like this one will be paramount to the success of discovery programs. Future work could focus on developing stereochemically defined analogs of the linker or further functionalizing the C2 position of the thiazole ring to create trifunctional synthons for even greater molecular complexity.

References

- CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google P

- WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google P

- US20180030043A1 - Novel process for the preparation of 1,3-thiazol-5-ylmethyl [(2r,5r)-5- carbamoyl) amino] -4-(morpholin-4-yl)

- EA201891447A1 - CRYSTAL FORM 1,3-TIAZOL-5-ILMETYL - [(2R, 5R) - Google Patents. (URL: https://patents.google.

- WO2013045479A1 - N-[5-(aminosulfonyl)

-

Jasperse, C. Reactions of Amines. Chem 360 Notes. (URL: [Link])

-

Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(9), 2689. (URL: [Link])

-

Gual-García, A., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(19), 6296. (URL: [Link])

-

Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[4][8][9]triazo - Technical Disclosure Commons. (URL: https://www.tdcommons.org/dpubs_series/7788/)

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 2020, 5(30), 18995-19004. (URL: [Link])

-

Lesyk, R., et al. (2011). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 46(12), 5805-5832. (URL: [Link])

-

Osolina, O., et al. (2007). Solution-phase Synthesis of a Combinatorial Library of 3-[4-(Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid Amides. Arkivoc, 2008(16), 234-245. (URL: [Link])

-

Sharma, S., et al. (2021). Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. Current Organic Synthesis, 18(5), 496-518. (URL: [Link])

-

Karatas, H., et al. (2024). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Molecules, 29(10), 2248. (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. (URL: [Link])

-

Amine Reactivity. Michigan State University Chemistry Department. (URL: [Link])

-

Reactions of Amines. (2022, February 24). Chemistry LibreTexts. (URL: [Link])

-

Amine Synthesis Reactions. (2018, May 12). The Organic Chemistry Tutor. YouTube. (URL: [Link])

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 3. Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review [openmedicinalchemistryjournal.com]

- 4. 325491-86-9|3-(4-Methylthiazol-5-yl)propan-1-amine|BLD Pharm [bldpharm.com]

- 5. Amine Reactivity [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents [patents.google.com]

- 9. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]

Spectroscopic Characterization of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the heterocyclic amine 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine (CAS 325491-86-9). While publicly available experimental spectra for this specific compound are scarce, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predicted spectroscopic profile. This guide is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound. The methodologies outlined herein represent standard analytical chemistry practices, providing a robust framework for empirical data acquisition.

Introduction

3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine is a substituted thiazole derivative. The thiazole ring is a key structural motif in numerous pharmacologically active compounds, including antibacterial and anti-inflammatory agents. The presence of a primary amine group in the propyl side chain offers a site for further chemical modification, making this compound a potentially valuable building block in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount, and spectroscopic methods are the cornerstone of this characterization. This guide delves into the predicted spectroscopic signatures of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of the title compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shifts of labile protons (NH₂).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Spectral Data